1-[(3-Methylphenyl)sulfonyl]piperazine 1-[(3-Methylphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 877964-50-6
VCID: VC4859224
InChI: InChI=1S/C11H16N2O2S/c1-10-3-2-4-11(9-10)16(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
SMILES: CC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32

1-[(3-Methylphenyl)sulfonyl]piperazine

CAS No.: 877964-50-6

Cat. No.: VC4859224

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32

* For research use only. Not for human or veterinary use.

1-[(3-Methylphenyl)sulfonyl]piperazine - 877964-50-6

Specification

CAS No. 877964-50-6
Molecular Formula C11H16N2O2S
Molecular Weight 240.32
IUPAC Name 1-(3-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C11H16N2O2S/c1-10-3-2-4-11(9-10)16(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Standard InChI Key NQUFUYGHYMSRSO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2

Introduction

Chemical Identity and Structural Characteristics

1-[(3-Methylphenyl)sulfonyl]piperazine belongs to the class of arylsulfonylpiperazines. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.32 g/mol . Key structural features include:

  • A piperazine core substituted with a sulfonyl group.

  • A 3-methylphenyl ring attached to the sulfonyl moiety.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.32 g/mol
logP1.936
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2
InChI KeyNQUFUYGHYMSRSO-UHFFFAOYSA-N

The compound’s logP value of 1.936 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . Its polar surface area (PSA) is 34.51 Ų, typical for sulfonamides, which may influence membrane permeability .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-[(3-Methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 3-methylbenzenesulfonyl chloride under basic conditions . A generalized procedure includes:

  • Sulfonylation: Piperazine reacts with 3-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) in the presence of a base (e.g., triethylamine or potassium carbonate).

  • Purification: The crude product is purified via column chromatography or recrystallization .

Reaction Mechanisms

The sulfonylation proceeds via a nucleophilic substitution mechanism, where the piperazine’s amine group attacks the electrophilic sulfur atom in the sulfonyl chloride. Steric and electronic effects of the 3-methyl group on the phenyl ring may influence reaction kinetics.

Spectroscopic and Analytical Data

Spectral Characterization

  • ¹H NMR: Peaks corresponding to the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) are observed .

  • ¹³C NMR: Signals for the sulfonyl-linked carbon (δ ~45 ppm) and aromatic carbons (δ 120–140 ppm) are notable .

  • Mass Spectrometry: The molecular ion peak at m/z 240.32 (M⁺) confirms the molecular weight .

Table 2: Key Spectral Assignments

TechniqueKey SignalsReference
¹H NMRδ 2.8–3.2 (piperazine -NCH₂), δ 7.2–7.4 (aryl -CH)
¹³C NMRδ 44.8 (piperazine -NCH₂), δ 126–138 (aryl -C)
IRν 1150–1350 cm⁻¹ (S=O stretching)

Research Applications and Biological Relevance

Material Science

The compound’s rigid sulfonamide structure makes it a candidate for crystal engineering. Related sulfonylpiperazines form stable crystalline lattices via hydrogen bonding and π-π interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator